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Abstract
N-Methylbenzamide (CAS No. 613-93-4) is an organic compound with applications as a

chemical intermediate and a known inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3][4]

This technical guide provides a comprehensive overview of the currently available toxicological

data and safety profile of N-Methylbenzamide. Due to a notable lack of extensive, publicly

available toxicological studies on this specific compound, this guide synthesizes the existing

data, outlines probable experimental methodologies based on standardized guidelines, and

visualizes its known metabolic and signaling pathways. A significant portion of the detailed

toxicological endpoints, such as genotoxicity, carcinogenicity, and reproductive toxicity, remains

uncharacterized, highlighting a critical data gap.

Acute Toxicity
The primary quantitative measure of acute toxicity for N-Methylbenzamide is its median lethal

dose (LD50).

Data Presentation
Endpoint Species Route Value Reference

LD50 Mouse Oral 840 mg/kg [1][5]
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Experimental Protocols
While the specific protocol for the cited LD50 study is not publicly available, a typical acute oral

toxicity study in mice during the period of the reported study (1971) would likely have followed

a protocol similar to the following, based on established toxicological methods.

Probable Experimental Protocol: Acute Oral Toxicity (LD50) in Mice

Test Animals: Healthy, young adult mice (e.g., Swiss albino), nulliparous and non-pregnant,

weighing between 18-20 grams. Animals would be acclimatized to laboratory conditions for

at least five days prior to dosing.

Housing: Animals would be housed in cages with controlled temperature and a 12-hour

light/dark cycle. They would have access to standard laboratory diet and water ad libitum,

with fasting overnight prior to administration of the test substance.

Dose Administration: N-Methylbenzamide would be administered as a single dose by oral

gavage. The substance would likely be dissolved or suspended in a suitable vehicle (e.g.,

water, corn oil). A range of dose levels would be selected to elicit a spectrum of toxic effects,

from no effect to lethality.

Observation Period: Animals would be observed for mortality, clinical signs of toxicity (e.g.,

changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

Data Analysis: The LD50 value would be calculated using a recognized statistical method,

such as the probit or log-probit method, which determines the dose that is lethal to 50% of

the test population.

Genotoxicity, Carcinogenicity, and Reproductive
Toxicity
There is a significant lack of publicly available data regarding the genotoxicity, carcinogenicity,

and reproductive toxicity of N-Methylbenzamide. Safety data sheets and toxicology databases

consistently report "no data available" for these critical endpoints.[5][6][7]

In the absence of specific studies, this section outlines the standard experimental protocols that

would be employed to assess these toxicological parameters according to OECD (Organisation
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for Economic Co-operation and Development) guidelines.

Experimental Protocols
Genotoxicity:

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test would assess the

potential of N-Methylbenzamide to induce gene mutations in several strains of

Salmonella typhimurium and Escherichia coli. The assay would be conducted with and

without metabolic activation (S9 fraction from rat liver) to determine if metabolites of N-
Methylbenzamide are mutagenic.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay would

evaluate the potential of N-Methylbenzamide to induce structural chromosomal

aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or

human lymphocytes). The test would be performed with and without metabolic activation.

Carcinogenicity:

Carcinogenicity Bioassay (similar to NTP studies): A long-term study (typically two years)

in rodents (rats and mice) would be required to assess the carcinogenic potential of N-
Methylbenzamide. Animals would be administered the compound daily via a relevant

route of exposure (e.g., oral gavage or in the diet). The study would involve

comprehensive histopathological examination of all organs and tissues to identify any

neoplastic or pre-neoplastic lesions.

Reproductive and Developmental Toxicity:

Reproduction/Developmental Toxicity Screening Test (OECD 421): This screening study

would provide initial information on the potential effects of N-Methylbenzamide on male

and female reproductive performance, including fertility, gestation, and early postnatal

development. The test substance would be administered to male and female rats prior to

and during mating, and to females during gestation and lactation.

One-Generation Reproduction Toxicity Study (OECD 415): A more comprehensive study

that would provide more detailed information on reproductive and developmental effects in

the parental (P) and first filial (F1) generations.
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Metabolism
In vitro studies have shown that N-Methylbenzamide is metabolized in the liver. The primary

metabolic pathway involves hydroxylation followed by oxidation.

Metabolites
N-(Hydroxymethyl)-benzamide: The initial and major metabolite formed through

hydroxylation of the N-methyl group.[8]

N-Formylbenzamide: Formed from the subsequent oxidation of N-(Hydroxymethyl)-

benzamide.[8][9]

Experimental Protocols
In Vitro Metabolism in Mouse Hepatocytes

Hepatocyte Isolation and Culture: Primary hepatocytes would be isolated from mouse liver

via collagenase perfusion. The cells would be cultured in a suitable medium (e.g., Williams'

Medium E) supplemented with fetal bovine serum and other necessary factors.

Incubation with N-Methylbenzamide: Cultured hepatocytes would be incubated with N-
Methylbenzamide at various concentrations and for different time points.

Sample Analysis: At the end of the incubation period, the cell culture medium and cell lysates

would be collected. The samples would be analyzed using techniques such as High-

Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and

quantify the parent compound and its metabolites.

Metabolite Characterization: The chemical structures of the metabolites would be confirmed

by comparing their chromatographic and mass spectral properties with those of authentic

standards.

Signaling Pathways
N-Methylbenzamide has been identified as a potent inhibitor of Phosphodiesterase 10A

(PDE10A).[1][2][4] PDE10A is an enzyme that degrades cyclic adenosine monophosphate
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(cAMP) and cyclic guanosine monophosphate (cGMP), which are important second

messengers in cellular signaling.

Experimental Protocols
PDE10A Inhibition Assay

Principle: The inhibitory activity of N-Methylbenzamide on PDE10A can be determined

using an in vitro enzyme assay. A common method is a fluorescence polarization (FP) assay.

Procedure:

Recombinant human PDE10A enzyme is incubated with a fluorescently labeled substrate

(e.g., FAM-cAMP).

In the presence of active PDE10A, the substrate is hydrolyzed, leading to a change in the

fluorescence polarization signal.

N-Methylbenzamide is added at various concentrations to the reaction mixture.

The ability of N-Methylbenzamide to inhibit the enzymatic activity is measured by

quantifying the change in fluorescence polarization.

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response

curve.

Mandatory Visualizations
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Caption: Metabolic conversion of N-Methylbenzamide in the liver.

Signaling Pathway of PDE10A Inhibition
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Caption: Inhibition of the PDE10A signaling pathway by N-Methylbenzamide.
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Conclusion and Data Gaps
The available toxicological data for N-Methylbenzamide is limited, with only an acute oral

LD50 in mice being well-documented. There is a significant lack of information regarding its

potential for genotoxicity, carcinogenicity, and reproductive or developmental toxicity. While its

metabolism to N-(Hydroxymethyl)-benzamide and N-Formylbenzamide has been described,

and its mechanism of action as a PDE10A inhibitor is known, a comprehensive safety profile

cannot be established without further studies. The experimental protocols provided in this guide

are based on standardized methodologies and represent the likely approaches for future

toxicological evaluation of this compound. This guide underscores the need for further research

to fully characterize the toxicological properties of N-Methylbenzamide to ensure its safe

handling and use in any application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147266#toxicological-data-and-safety-profile-of-n-
methylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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